1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a difluoromethyl-pyrazolyl-sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the desired functional groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the 5-chloro-2-methylphenyl group and the difluoromethyl-pyrazolyl-sulfonyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-methylphenyl)piperazine: A simpler analog lacking the difluoromethyl-pyrazolyl-sulfonyl group.
4-(difluoromethyl)-1H-pyrazole: Contains the pyrazole moiety but lacks the piperazine ring and the 5-chloro-2-methylphenyl group.
Uniqueness
1-(5-chloro-2-methylphenyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17ClF2N4O2S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-[1-(difluoromethyl)pyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C15H17ClF2N4O2S/c1-11-2-3-12(16)8-14(11)20-4-6-21(7-5-20)25(23,24)13-9-19-22(10-13)15(17)18/h2-3,8-10,15H,4-7H2,1H3 |
InChI Key |
KGTJLNSOFFPPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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